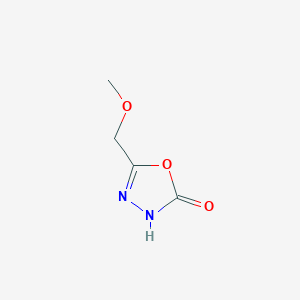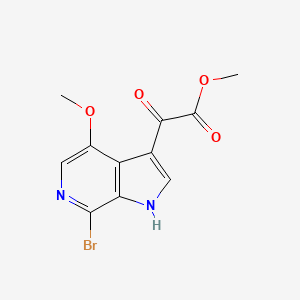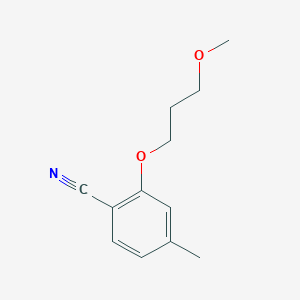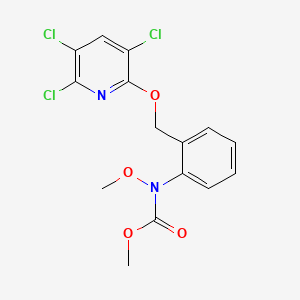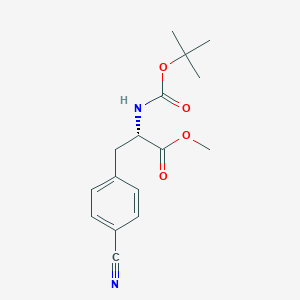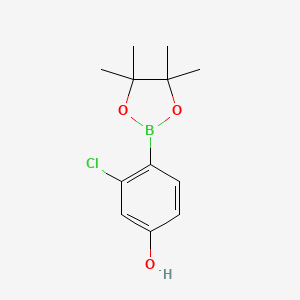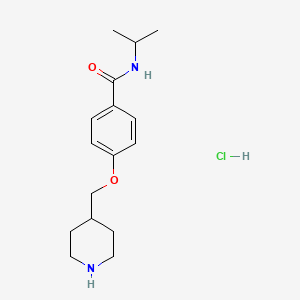
Clorhidrato de N-isopropil-4-(piperidin-4-ilmetoxi)benzamida
Descripción general
Descripción
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride is a synthetic compound with the molecular formula C16H25ClN2O2 and a molecular weight of 312.83 g/mol. It is known for its use as an antiparasitic drug, particularly in the treatment of parasitic infections in livestock and pets.
Aplicaciones Científicas De Investigación
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methodologies.
Biology: The compound is studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: As an antiparasitic drug, it is used in veterinary medicine to treat parasitic infections in animals.
Industry: It is utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Métodos De Preparación
The synthesis of N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride involves several steps. The key synthetic route includes the reaction of 4-(piperidin-4-ylmethoxy)benzoic acid with isopropylamine under specific reaction conditions to form the desired compound. The reaction typically requires the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets in parasites. It disrupts the normal functioning of the parasite’s cellular processes, leading to its death. The compound may target ion channels, enzymes, or other critical proteins within the parasite.
Comparación Con Compuestos Similares
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride can be compared with other antiparasitic compounds such as ivermectin and albendazole. Unlike these compounds, N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride has a unique chemical structure that may offer different pharmacokinetic properties and efficacy profiles. Similar compounds include:
Ivermectin: A widely used antiparasitic drug with a different mechanism of action.
Albendazole: Another antiparasitic agent with a broad spectrum of activity against various parasites.
Propiedades
IUPAC Name |
4-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13;/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYFALUPFWZNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)

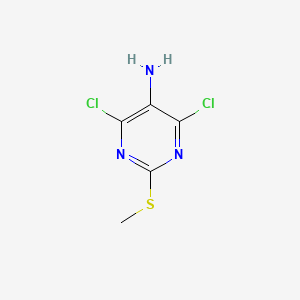
![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)
